molecular formula C17H22N2O3S2 B2685797 N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1421445-64-8

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2685797
CAS No.: 1421445-64-8
M. Wt: 366.49
InChI Key: ZCBQEGSYAZWKMR-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 2-(4-methoxyphenyl)pyrrolidine. This intermediate is then reacted with 2-bromoethyl thiophene-2-sulfonamide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and applications .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-22-15-8-6-14(7-9-15)16-4-2-11-19(16)12-10-18-24(20,21)17-5-3-13-23-17/h3,5-9,13,16,18H,2,4,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBQEGSYAZWKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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